N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine
CAS No.: 68845-16-9
Cat. No.: VC2482168
Molecular Formula: C14H36N2O6Si2
Molecular Weight: 384.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68845-16-9 |
---|---|
Molecular Formula | C14H36N2O6Si2 |
Molecular Weight | 384.62 g/mol |
IUPAC Name | N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine |
Standard InChI | InChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3 |
Standard InChI Key | HZGIOLNCNORPKR-UHFFFAOYSA-N |
SMILES | CO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC |
Canonical SMILES | CO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC |
Introduction
Chemical Properties and Structure
N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is an organosilane compound with the molecular formula C14H36N2O6Si2 and a molecular weight of 384.62 g/mol. It is registered under CAS number 68845-16-9 and has the IUPAC name N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine. Physically, it appears as a clear to light yellow liquid with a mild ammoniacal odor, which is consistent with its amine functionality.
The compound features two trimethoxysilyl groups connected to an ethylenediamine core through propyl chains. This molecular architecture gives it a unique dual functionality, with the amine groups providing organic reactivity while the silyl groups enable inorganic interactions. The structure can be represented by the canonical SMILES notation: COSi(OC)OC.
The presence of six methoxy groups attached to two silicon atoms renders this compound susceptible to hydrolysis, which is a key factor in its application mechanism. The ethylenediamine bridge provides flexibility to the molecule and contributes to its chelating properties, particularly important in metal adsorption applications.
Physical and Chemical Properties
The compound exhibits properties typical of organosilanes, including:
Property | Value |
---|---|
Molecular Weight | 384.62 g/mol |
Physical State | Clear to light yellow liquid |
Odor | Mild ammoniacal |
Reactivity | Hydrolyzable silyl groups, nucleophilic amine groups |
Solubility | Miscible with organic solvents; hydrolyzes in water |
This bifunctional nature makes N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine particularly valuable as an interface modifier, capable of bridging organic and inorganic materials in composite systems.
Preparation Methods
Synthetic Routes
N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is typically synthesized through the reaction of 3-(trimethoxysilyl)propylamine with ethylenediamine. This reaction proceeds under carefully controlled conditions to ensure the formation of the desired product. The process requires anhydrous conditions to prevent premature hydrolysis of the trimethoxysilyl groups, which would compromise the functionality of the final product.
The synthesis generally involves heating the reactants in the presence of a Lewis acid catalyst to facilitate the formation of the carbon-nitrogen bonds. The reaction temperature, catalyst concentration, and reactant ratios must be carefully controlled to optimize yield and purity.
Industrial Production
In industrial settings, the production of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine employs large-scale batch or continuous processes. These manufacturing methods are designed to ensure consistent product quality while maximizing efficiency and yield.
The industrial production typically follows these steps:
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Mixing of reactants in appropriate stoichiometric ratios
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Reaction at elevated temperatures with catalytic assistance
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Purification through distillation or recrystallization
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Quality control testing to ensure product specifications are met
The purification step is particularly critical, as impurities can significantly affect the performance of the compound in its various applications.
Chemical Reactions
Hydrolysis
The trimethoxysilyl groups in N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine readily undergo hydrolysis in the presence of water, forming silanol groups (Si-OH). This reaction can occur under various pH conditions, though the rate and extent of hydrolysis are influenced by both pH and temperature. The hydrolysis reaction can be represented as:
≡Si-OCH₃ + H₂O → ≡Si-OH + CH₃OH
This reaction is fundamental to the compound's functionality as a coupling agent, as the resulting silanol groups can further react with hydroxy-functional surfaces.
Condensation
Following hydrolysis, the silanol groups can undergo condensation reactions to form siloxane bonds (Si-O-Si). This reaction is central to the compound's ability to form cross-linked networks and durable surface modifications:
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
The condensation process can be accelerated by acid or base catalysts, which is often leveraged in industrial applications to control curing rates.
Nucleophilic Substitution
The amine groups in N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine function as nucleophiles, allowing them to participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions enable further functionalization of the compound, expanding its potential applications.
The combination of these reaction pathways—hydrolysis, condensation, and substitution—contributes to the versatility of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine as a coupling agent and surface modifier.
Applications in Materials Science and Industry
Coupling Agent in Composites
One of the primary applications of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is as a coupling agent in composite materials. By forming covalent bonds with both the inorganic filler (e.g., silica, glass fibers) and the organic matrix (polymers), it significantly enhances interfacial adhesion, resulting in improved mechanical properties.
Research has demonstrated substantial improvements in composite performance when this silane is incorporated, as shown in the following table:
Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|
Control (no silane) | 25 | 5 |
With 1% Silane | 35 | 10 |
With 3% Silane | 45 | 15 |
These data indicate that the addition of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine can increase tensile strength by up to 80% and triple the elongation at break, significantly enhancing the mechanical performance of the composite.
Adhesives and Sealants
The compound is extensively utilized in adhesives and sealants due to its ability to promote adhesion to diverse substrates, including metals, glass, and ceramics. The enhanced bond strength results from the formation of siloxane bonds upon curing, creating strong chemical links between the adhesive and substrate surfaces.
This property makes N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine particularly valuable in applications requiring durable bonds under challenging environmental conditions, such as automotive and aerospace industries.
Environmental Applications
Recent studies have explored the use of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine-modified silica gels for environmental remediation, particularly for the adsorption of heavy metals from wastewater. The amine groups in the compound facilitate chelation with metal ions, creating effective adsorption sites.
In a study evaluating the adsorption capacity for lead ions, the modified silica demonstrated an adsorption capacity of 30 mg/g after 24 hours of exposure to a solution with an initial lead concentration of 100 mg/L. This performance indicates significant potential for application in water treatment technologies.
Construction Industry
In the construction sector, N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is incorporated into coatings and surface treatments to enhance durability and weather resistance. The performance characteristics of such coatings are summarized in the following table:
Coating Type | Water Resistance (hours) | UV Stability Rating |
---|---|---|
Control (no silane) | 12 | Moderate |
With Silane | 48 | High |
The data demonstrate a fourfold increase in water resistance and improved UV stability, contributing to extended service life for treated surfaces.
Comparison with Similar Compounds
Structural and Functional Comparison
Several similar organosilane compounds exist with varying structures and functionalities. The following table compares N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine with related compounds:
Compound | Structure | Key Functional Groups | Primary Applications |
---|---|---|---|
N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine | Dual silane groups with ethylenediamine bridge | Amine, trimethoxysilyl | Coupling agent, surface modification |
N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine | Single silane with extended amine chain | Amine, trimethoxysilyl | Adhesion promotion |
(3-Aminopropyl)trimethoxysilane | Single silane with terminal amine | Amine, trimethoxysilyl | Surface functionalization |
The distinguishing feature of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is its dual functionality, possessing both amino and trimethoxysilyl groups. This structural characteristic allows it to form strong bonds with a wider range of substrates compared to similar compounds with single functional groups.
Performance Comparison
The dual functionality of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine contributes to its enhanced performance in certain applications:
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In composite materials, it provides superior interfacial adhesion compared to mono-functional silanes, resulting in better mechanical properties.
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For surface modifications, it creates more stable and uniform coatings due to its ability to form cross-linked networks through condensation reactions.
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In metal adsorption applications, the ethylenediamine bridge provides additional chelation sites, enhancing binding capacity compared to single-amine silanes.
These performance advantages make N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine the preferred choice for applications requiring robust interfacial bonding and multiple functional sites.
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